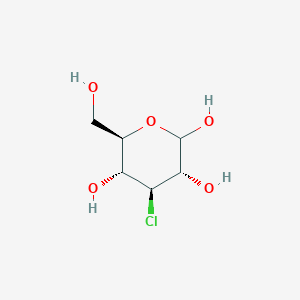

3-Chloro-3-deoxy-D-glucopyranose

Description

Contextualization within Halogenated Carbohydrate Chemistry

The introduction of a halogen atom, such as chlorine, into a carbohydrate structure can significantly alter its chemical and physical properties. This process, known as halogenation, is a key strategy in carbohydrate chemistry for creating derivatives with unique characteristics. Halogenated carbohydrates, including 3-Chloro-3-deoxy-D-glucopyranose, are instrumental in probing the mechanisms of enzymatic reactions, understanding carbohydrate-protein interactions, and developing new therapeutic agents.

The presence of the C-Cl bond can influence the molecule's polarity, lipophilicity, and conformational preferences. These alterations, in turn, can affect how the molecule interacts with biological systems. For instance, the hydrophobic nature of 3-Chloro-3-deoxy-D-glucose allows it to be transported across cell membranes via passive diffusion. biosynth.comcymitquimica.com

Significance in Modified Monosaccharide Analogue Studies

Modified monosaccharide analogues, like this compound, are crucial for advancing our understanding of carbohydrate biology. By systematically replacing specific functional groups on a sugar molecule, researchers can investigate the role of those groups in biological processes. This compound has been utilized to study the effects of substituents on the transport of molecules across membranes. biosynth.comcymitquimica.com

The synthesis of such analogues is a fundamental aspect of this research. Various synthetic routes have been developed to produce 3-deoxy-3-substituted-D-glucose derivatives. One common approach involves the nucleophilic displacement of sulfonate derivatives, which works well for good nucleophiles. cdnsciencepub.com Another method is the addition of nucleophiles to epoxides, which provides a general route to these substituted sugars. cdnsciencepub.com Specifically, the introduction of a chloro group has been achieved using a catalytic amount of tetraethylammonium (B1195904) chloride in 1,1,2,2-tetrachloroethane (B165197) at reflux. cdnsciencepub.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 22933-89-7 biosynth.comchemicalbook.comglentham.com |

| Molecular Formula | C₆H₁₁ClO₅ biosynth.com |

| Molecular Weight | 198.6 g/mol biosynth.com |

| Appearance | Powder cymitquimica.com |

| Purity | Min. 95% cymitquimica.com |

Research Applications

The unique properties of this compound have led to its use in various research contexts. It is considered a useful compound in organic synthesis and is employed in glycobiology research to study the structure, synthesis, and biological roles of sugars. medchemexpress.comchemicalbook.comchemicalbook.com For example, it has been used to investigate substituent effects on molecular transport across membranes. biosynth.com

Synthesis of Related Compounds

The chemical scaffold of this compound is also a starting point for the synthesis of other important molecules. For instance, it is related to the synthesis of 3'-Chloro-3'-deoxykanamycin A, an analogue of the antibiotic kanamycin (B1662678). nih.gov The synthesis of various 3-deoxy-3-substituted-D-glucose derivatives often involves the opening of an epoxide ring with a nucleophile. cdnsciencepub.com The regiochemistry and stereochemistry of the product are typically controlled by the favored trans-diaxial opening of the epoxide. cdnsciencepub.com

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO5 |

|---|---|

Molecular Weight |

198.6 g/mol |

IUPAC Name |

(3S,4S,5R,6R)-4-chloro-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C6H11ClO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI Key |

CRJLKIILIKSPDH-CBPJZXOFSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)Cl)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)Cl)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Regio- and Stereoselective Synthesis Routes to 3-Chloro-3-deoxy-D-glucopyranose

The precise installation of a chlorine atom at the C-3 position of D-glucose, while retaining the gluco configuration, is a significant synthetic challenge. Success hinges on controlling both regioselectivity (which hydroxyl group reacts) and stereoselectivity (the spatial orientation of the new substituent).

A highly effective and stereospecific method for generating 3-substituted glucose derivatives involves the nucleophilic ring-opening of carbohydrate epoxides. This approach is advantageous because the regiochemistry and stereochemistry of the product are predetermined by the favored trans-diaxial opening of the epoxide ring. alfa-chemistry.com To achieve the desired this compound, the pyranose ring of the epoxide precursor must be locked in the less stable ¹C₄ conformation. alfa-chemistry.com

The nucleophilic opening of the 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose epoxide provides a versatile route to a variety of 3-deoxy-3-substituted-D-glucose derivatives. The reaction proceeds via a trans-diaxial opening, where the nucleophile attacks the C-3 position, resulting in products with the gluco configuration. alfa-chemistry.com This method has been successfully demonstrated with a range of nucleophiles. Good yields have been reported for reactions using chloride, fluoride, cyanide, alkylsulfide, and dimethylamine, showcasing the generality of this synthetic approach. alfa-chemistry.comcdnsciencepub.comresearchgate.net However, reactions involving large or bulky nucleophiles may proceed slowly or not at all, likely due to steric hindrance from the axial CH₂ group of the 1,6-anhydro bridge. alfa-chemistry.com

| Nucleophile Source | Product Configuration | Yield (%) | Reference |

| Tetraethylammonium (B1195904) chloride | gluco (Chloro) | 73 | alfa-chemistry.com |

| Potassium fluoride/Crown ether | gluco (Fluoro) | 87 | alfa-chemistry.com |

| Potassium cyanide/Crown ether | gluco (Cyano) | 81 | alfa-chemistry.com |

For the introduction of the chloro group, a specific catalytic system was employed that had not been previously widely used for carbohydrate epoxides. alfa-chemistry.comcdnsciencepub.com The reaction was conducted using a catalytic amount of tetraethylammonium chloride in 1,1,2,2-tetrachloroethane (B165197) at reflux. alfa-chemistry.com In this system, the tetraethylammonium chloride serves as the source of the chloride nucleophile. The solvent, 1,1,2,2-tetrachloroethane, plays a crucial role in the protonolysis of the intermediate alkoxide that is formed after the chloride ion attacks the epoxide. This method proved to be effective for the addition of chloride to the complex epoxide, yielding the desired 3-chloro-3-deoxy-D-glucose derivative. alfa-chemistry.com

An alternative strategy for synthesizing this compound involves the direct halogenation of a suitable D-glucopyranose derivative. This approach typically involves the replacement of a hydroxyl group with a chlorine atom. However, achieving regioselectivity at the C-3 position and controlling the stereochemistry to obtain the desired gluco product presents considerable challenges.

Common chlorinating agents and methods include:

Sulfuryl Chloride (SO₂Cl₂) : The reaction of unprotected or partially protected sugars with sulfuryl chloride often leads to the formation of chlorosulfate (B8482658) esters, which can then be displaced by chloride ions. cdnsciencepub.comresearchgate.net However, this method typically results in chlorination at the more reactive primary C-6 and the C-4 positions. For D-glucose derivatives, reaction with sulfuryl chloride has been shown to produce 4,6-dichloro-4,6-dideoxy-D-galactopyranoside derivatives, indicating an inversion of configuration at C-4, rather than substitution at C-3. cdnsciencepub.com

Appel Reaction : The Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), is a well-established method for converting alcohols to alkyl chlorides. wikipedia.orgorganic-chemistry.org The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the reacting center. organic-chemistry.orgnrochemistry.com Therefore, to obtain the gluco configuration (with an equatorial chloro group at C-3), one must start with a precursor that has an axial hydroxyl group at C-3, such as a D-allose derivative. Applying the Appel reaction directly to a readily available D-glucose derivative, which has an equatorial C-3 hydroxyl, would lead to the formation of a 3-chloro-3-deoxy-D-allopyranose derivative. nrochemistry.com

Vilsmeier-Haack Reagent : The Vilsmeier-Haack reagent, typically a chloroiminium salt formed from reagents like phosphorus oxychloride and DMF, is a versatile reagent used in various transformations, including chlorinations. wikipedia.orgniscpr.res.in It has been employed for the chlorination of sucrose (B13894) acylates. google.com While it can convert alcohols to chlorides, its application for the specific, regioselective synthesis of this compound from a simple glucose precursor is not a standard, high-yielding procedure.

Dehydroxy-chlorination via a 3-Keto Intermediate : A more modern approach circumvents the direct Sₙ2 displacement. This strategy involves the regioselective oxidation of the C-3 hydroxyl group of an unprotected glycoside to form a 3-keto intermediate. acs.orgresearchgate.net This ketone can then be converted to a trityl hydrazone. Treatment of the hydrazone with an electrophilic chlorine source like tert-butyl hypochlorite (B82951) (tBuOCl) followed by thermolysis with a suitable hydrogen atom donor generates the desired chloro-sugar. acs.orgresearchgate.net This method offers a pathway to the desired product and can yield a mixture of epimers (both gluco and allo), from which the target this compound can be isolated. acs.orgresearchgate.net

Halogenation Reactions of D-Glucopyranose Derivatives

Selective Chlorination Strategies at the C-3 Position

Achieving selective chlorination at the C-3 position of a glucopyranose ring is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. Strategies to overcome this often involve the use of protecting groups to block other reactive sites, leaving the C-3 hydroxyl group available for substitution. An alternative approach involves site-selective oxidation of a specific hydroxyl group, followed by conversion of the resulting ketone into a chloro-substituent. For instance, a method has been developed for the site-selective dehydroxy-chlorination of unprotected glycosides by first oxidizing the target alcohol and then treating the corresponding trityl hydrazone with tert-butyl hypochlorite and a suitable hydrogen atom donor. acs.org This provides an effective way to introduce a chloride substituent, challenging traditional methods that can lead to overchlorination. acs.org

Stereochemical Outcomes (e.g., Inversion of Configuration)

A critical aspect of chlorination at the C-3 position is the control of the stereochemical outcome. The conversion of an alcohol to an alkyl halide using reagents like triphenylphosphine and carbon tetrachloride typically proceeds via an S\textsubscript{N}2 mechanism. wikipedia.orgorganic-chemistry.org A hallmark of the S\textsubscript{N}2 reaction is the inversion of configuration at the chiral center. organic-chemistry.orgmasterorganicchemistry.com Therefore, when the equatorial hydroxyl group at the C-3 position of a D-glucose derivative is replaced by a chlorine atom, the product, this compound, will have the chlorine atom in the axial position, corresponding to the D-allo configuration at that center. This stereospecificity is a powerful tool in carbohydrate synthesis, allowing for the precise construction of desired stereoisomers. nih.gov The anomeric configuration of the starting glycoside can also influence the stereochemical outcome of the chlorination reaction. acs.org

Application of Halogenating Reagents (e.g., Triphenylphosphine-Carbon Tetrachloride-Pyridine)

The Appel reaction is a widely recognized method for converting alcohols to alkyl halides using triphenylphosphine (TPP) and a tetrahalomethane, such as carbon tetrachloride (CCl₄). wikipedia.orgorganic-chemistry.org In the context of carbohydrate chemistry, this reaction, often carried out in the presence of pyridine, is used for the direct chlorination of hydroxyl groups. Pyridine serves as a base to neutralize the HCl generated during the reaction. The reaction begins with the formation of a phosphonium (B103445) salt from TPP and CCl₄. wikipedia.org The alcohol then attacks the phosphorus atom, and subsequent rearrangement leads to the formation of the alkyl chloride with inversion of configuration, along with triphenylphosphine oxide and chloroform (B151607) as by-products. wikipedia.org While effective, drawbacks include the use of toxic carbon tetrachloride and the need to separate the product from the triphenylphosphine oxide. wikipedia.orgbeilstein-journals.org

Table 1: Common Reagents for Chlorination at C-3

| Reagent System | Description | Typical Mechanism | Key Outcome |

|---|---|---|---|

| Triphenylphosphine/Carbon Tetrachloride | The classic Appel reaction for converting alcohols to chlorides. wikipedia.orgorganic-chemistry.org | S\textsubscript{N}2 | Inversion of configuration. |

| Thionyl chloride/Pyridine | A common reagent for converting alcohols to alkyl chlorides. | S\textsubscript{N}2 | Inversion of configuration. stackexchange.com |

Multistep Synthetic Sequences from Precursor Carbohydrates (e.g., 1,6-Anhydro-β-D-glucopyranose, D-Glucal)

The synthesis of this compound is often accomplished through multi-step sequences starting from readily available carbohydrate precursors.

From 1,6-Anhydro-β-D-glucopyranose: This bicyclic sugar, also known as levoglucosan, is a valuable starting material because its rigid conformation locks the pyranose ring, differentiating the reactivity of the hydroxyl groups at C-2, C-3, and C-4. nist.govthermofisher.com A typical sequence involves selective protection of the C-2 and C-4 hydroxyls, leaving the C-3 hydroxyl free for chlorination. This is often followed by the removal of the protecting groups and cleavage of the anhydro ring to yield the final product.

From D-Glucal: D-glucal and its acetylated derivatives are versatile intermediates in carbohydrate synthesis. cdnsciencepub.com The double bond between C-1 and C-2 allows for various electrophilic addition reactions. A common strategy involves the formation of an epoxide across the C-2 and C-3 positions (an epoxy-sugar), which can then be opened by a chloride nucleophile. This ring-opening reaction is highly stereospecific and can be controlled to yield the desired 3-chloro derivative. For example, the reaction of D-glucal triacetate with an iodinating agent can lead to the formation of a 2-iodo derivative, which can then be further manipulated. cdnsciencepub.com

Reaction Mechanisms and Mechanistic Investigations

Understanding the underlying reaction mechanisms is crucial for predicting and controlling the outcomes of the synthetic steps involved in preparing this compound.

Elucidation of Nucleophilic Substitution (S\textsubscript{N}2) Pathways in Pyranose Rings

The substitution of the hydroxyl group at C-3 with chlorine predominantly follows a bimolecular nucleophilic substitution (S\textsubscript{N}2) pathway. drishtiias.com This mechanism involves a single, concerted step where the nucleophile (e.g., chloride ion) attacks the electrophilic carbon atom from the side opposite to the leaving group (an activated hydroxyl group). masterorganicchemistry.comyoutube.com This "backside attack" is responsible for the observed inversion of stereochemistry at the reaction center. masterorganicchemistry.com In a pyranose ring, which adopts a chair-like conformation, the accessibility of the C-3 carbon to the incoming nucleophile and the ability of the leaving group to depart are influenced by the steric environment created by adjacent substituents on the ring. wikipedia.org For the S\textsubscript{N}2 reaction to occur, the nucleophile must approach the C-3 carbon at a 180° angle relative to the C-O bond of the leaving group, which is readily achievable in the flexible pyranose structure. masterorganicchemistry.com

Stereocontrol and Regioselectivity in Epoxide Ring-Opening Reactions

An alternative and powerful method for introducing the chloro group at C-3 involves the ring-opening of an epoxide intermediate, such as a 2,3-anhydro-D-mannopyranoside or 2,3-anhydro-D-allopyranoside. The opening of the three-membered epoxide ring is driven by the release of significant ring strain. chemistrysteps.com This reaction is also typically an S\textsubscript{N}2 process, resulting in an anti-diaxial opening of the epoxide. youtube.comlibretexts.org

The regioselectivity of the attack—whether the nucleophile attacks at C-2 or C-3—is dictated by the reaction conditions:

Basic or Neutral Conditions: Under basic or neutral conditions, the nucleophile (Cl⁻) will attack the less sterically hindered carbon atom. This is a classic S\textsubscript{N}2 reaction where steric accessibility is the dominant factor. chemistrysteps.comlibretexts.orglibretexts.org

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. ucalgary.ca The reaction then proceeds with significant S\textsubscript{N}1 character. The C-O bonds of the epoxide begin to break before the nucleophilic attack, leading to the development of partial positive charge on the carbon atoms. The nucleophile will preferentially attack the carbon atom that can better stabilize this positive charge (i.e., the more substituted carbon). libretexts.orgucalgary.ca

By carefully choosing the epoxide precursor and the reaction conditions, chemists can control both the position (regioselectivity) and the stereochemistry of the newly introduced chloro and hydroxyl groups.

Table 2: Regioselectivity of Epoxide Ring-Opening

| Condition | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |

|---|---|---|---|

| Basic/Neutral | S\textsubscript{N}2 | Less substituted carbon libretexts.org | Trans-diaxial opening |

Analysis of By-product Formation and Strategies for Minimization

Common by-products in the chlorination of glucose derivatives can include other chlorinated and oxidized compounds. For instance, in some chlorination processes of sugars, products in a higher oxidation state, such as organic acids, may be formed. The specific by-products can vary depending on the reaction conditions and the starting materials. In syntheses aiming for 3-deoxy-3-substituted-D-glucose derivatives, by-products can arise from competing reactions. For example, in the synthesis of a methyl-substituted analogue, by-products resulting from a Wittig rearrangement and an elimination reaction have been observed. nih.gov

Strategies to minimize by-product formation primarily focus on the careful control of reaction conditions and the selection of appropriate reagents. Improvements in the yield of related synthetic sequences have been achieved by modifying the conditions or methods for individual steps. nih.gov For instance, the choice of solvent and catalyst can be critical. One method for introducing a chloro group into a carbohydrate epoxide involves using a catalytic amount of tetraethylammonium chloride in 1,1,2,2-tetrachloroethane at reflux. nih.govresearchgate.net This specific condition was found to be effective for the addition of chloride to an epoxide precursor, leading to a good yield of the desired chloro-substituted product. nih.gov

The table below summarizes some of the observed by-products and potential strategies for their minimization.

| By-product Type | Formation Context | Strategy for Minimization |

| Oxidized Products | Chlorination of aqueous glucose solutions | Control of reaction medium (anhydrous vs. aqueous) |

| Over-chlorinated Products | Non-specific chlorination | Use of protecting groups and regioselective reagents |

| Wittig Rearrangement Products | In syntheses of related 3-substituted derivatives | Optimization of nucleophile and reaction conditions |

| Elimination Products | Side reaction during substitution | Careful selection of base and leaving group |

Intramolecular Rearrangements and Eliminations during Synthesis

During the synthesis of this compound and its derivatives, intramolecular rearrangements and elimination reactions can occur as competing pathways, leading to undesired products.

A notable intramolecular rearrangement that has been reported as a source of by-products in the synthesis of related 3-substituted glucose derivatives is the Wittig rearrangement. nih.gov This type of rearrangement typically involves the biosynth.comnih.gov-sigmatropic shift of an allyl ether and can be promoted by strong bases.

Elimination reactions are also a common side reaction, particularly when a good leaving group is present on the sugar ring and the reaction is carried out in the presence of a base. The formation of an alkene is a potential outcome of such reactions. The propensity for elimination versus substitution is influenced by several factors, including the nature of the base, the solvent, the temperature, and the stereochemistry of the substrate.

The table below outlines these competing reactions.

| Reaction Type | Description | Influencing Factors |

| Wittig Rearrangement | A biosynth.comnih.gov-sigmatropic rearrangement of an ether, leading to a rearranged alcohol. | Presence of a suitable ether and a strong base. |

| Elimination | Formation of a double bond through the removal of a leaving group and a proton. | Strength and steric bulk of the base, solvent polarity, temperature, and conformation of the substrate. |

Derivatization and Functionalization Strategies of this compound

The chloro substituent at the C-3 position of this compound serves as a useful handle for further chemical modifications, allowing for the synthesis of a wide array of analogues with diverse functionalities.

Synthesis of Analogues with Diverse Substituents at C-3

This compound is a valuable precursor for the synthesis of other 3-deoxy-3-substituted-D-glucose derivatives. The chloro group can be displaced by various nucleophiles to introduce different functional groups at the C-3 position. A general and attractive approach for the synthesis of such substituted deoxy sugars is the nucleophilic addition to epoxides, which often proceeds under milder conditions than the displacement of secondary sulfonates. nih.gov

A number of nucleophiles, including fluoride, cyanide, alkylsulfide, and dimethylamine, have been successfully used to generate the corresponding 3-substituted-1,6-anhydro-β-D-glucopyranose derivatives in good yields (73–87%). nih.govresearchgate.net For instance, the synthesis of 3-acetamido-3-deoxy-D-glucose (kanosamine) has been achieved through the replacement of a sulfonate group with an azide (B81097) ion, followed by reduction and acetylation. researchgate.net This highlights the utility of nucleophilic substitution in creating a variety of C-3 analogues. The synthesis of 3-azido-3-deoxy-D-glucopyranose is a key step in accessing 3-amino-3-deoxy-D-glucose derivatives. researchgate.net

The following table provides examples of C-3 substituted analogues that can be synthesized from precursors of this compound.

| C-3 Substituent | Nucleophile/Reagent | Resulting Analogue |

| Fluoro | Fluoride ion | 3-Fluoro-3-deoxy-D-glucose |

| Cyano | Cyanide ion | 3-Cyano-3-deoxy-D-glucose |

| Alkylsulfide | Thiolate ion | 3-Alkylthio-3-deoxy-D-glucose |

| Dimethylamino | Dimethylamine | 3-Dimethylamino-3-deoxy-D-glucose |

| Azido | Azide ion | 3-Azido-3-deoxy-D-glucose |

Preparation of Kanamycin (B1662678) A Derivatives (e.g., 3'-chloro-3'-deoxykanamycin A)

The modification of aminoglycoside antibiotics, such as kanamycin A, is an important strategy to overcome bacterial resistance. The synthesis of 3'-deoxykanamycin A and its analogues has been a subject of interest. While a direct synthesis of 3'-chloro-3'-deoxykanamycin A from this compound is not explicitly detailed in the provided search results, the synthesis of related derivatives provides a clear pathway.

For example, the synthesis of 3'-deoxy-3'-fluorokanamycin A has been reported. nih.gov A key step in the synthesis of a related compound, 3',4'-dideoxy-3'-fluorokanamycin A, involved a selective 4'-chlorodeoxygenation. nih.gov The synthesis of 3'-deoxykanamycin, which is effective against certain kanamycin-resistant bacteria, has also been described. nih.gov These examples demonstrate that the introduction of a halogen at the 3'-position of kanamycin A is a viable synthetic strategy. The general approach involves the synthesis of a suitably protected and activated monosaccharide donor containing the desired modification, which is then glycosidically coupled with a protected kanamycin aglycone acceptor.

Formation of Chlorinated Carbohydrate Degradation Products from Related Compounds

The stability of chlorinated carbohydrates can be a concern, particularly under certain conditions such as heating. While specific degradation studies on this compound were not found, research on the related compound sucralose (B1001) (a trichlorinated sucrose derivative) provides valuable insights into the potential degradation pathways.

Heating sucralose can lead to the formation of chlorinated carbohydrate degradation products. acs.org Studies have shown that when sucralose is heated, it can degrade to form chlorinated furan-3-ones and various chlorinated dicarbonyl compounds. acs.org The degradation can be initiated by the cleavage of the glycosidic bond. In the case of sucralose, this can lead to the formation of a 4-deoxy-4-chlorogalactose intermediate, which can then undergo further reactions such as dehydration and dehydrochlorination to yield various degradation products. acs.org

Furthermore, the biodegradation of a simpler chlorinated carbohydrate, 3-chloro-1,2-propanediol, has been studied using Saccharomyces cerevisiae (baker's yeast). This study reported a novel enzymatic dehalogenating activity, suggesting that biological systems may have mechanisms to degrade such compounds.

The table below lists some potential degradation products based on studies of related compounds.

| Compound | Condition | Potential Degradation Products |

| Sucralose | Heating | Chlorinated furan-3-one, Chlorinated dicarbonyls |

| 3-Chloro-1,2-propanediol | Biodegradation with S. cerevisiae | Dehalogenated products |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Characterization of 3-Chloro-3-deoxy-D-glucopyranose and its Derivatives

Spectroscopic techniques are pivotal in elucidating the structural intricacies of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy helps in assigning the proton and carbon frameworks, Mass Spectrometry provides information on molecular weight and fragmentation, while Infrared (IR) and Ultraviolet (UV) spectroscopy aid in identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrate derivatives. While specific NMR data for this compound is not extensively documented in publicly available literature, analysis of related compounds and general principles of NMR allow for a theoretical assignment of its spectral characteristics.

In the ¹H NMR spectrum, the anomeric proton (H-1) is expected to appear as a doublet, with its chemical shift and coupling constant (³JH1,H2) being characteristic of the α- or β-anomer. For the β-anomer, a larger coupling constant is anticipated due to the trans-diaxial relationship between H-1 and H-2. The introduction of the electron-withdrawing chlorine atom at the C-3 position would lead to a downfield shift of the proton at this position (H-3) compared to unsubstituted D-glucopyranose.

The ¹³C NMR spectrum would also exhibit characteristic shifts. The anomeric carbon (C-1) would resonate at a downfield chemical shift, typically around 90-100 ppm. The most significant effect of the chlorine substitution would be observed at C-3, which would experience a substantial downfield shift due to the deshielding effect of the halogen. The adjacent carbons, C-2 and C-4, would also be influenced, albeit to a lesser extent.

For comparison, the complete assignment of ¹H and ¹³C NMR spectra of D-glucopyranose and its various glycoside derivatives has been extensively studied, providing a solid foundation for predicting the spectra of its halogenated analogs. nih.gov Computational methods, such as Density Functional Theory (DFT), have also been successfully employed to calculate and refine the NMR chemical shifts and coupling constants of carbohydrates, further aiding in structural assignments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | 4.5 - 5.5 | 90 - 100 |

| C-2 | 3.0 - 4.0 | 70 - 80 |

| C-3 | 3.5 - 4.5 | 60 - 70 |

| C-4 | 3.2 - 4.2 | 70 - 80 |

| C-5 | 3.4 - 4.0 | 70 - 80 |

| C-6 | 3.5 - 4.0 | 60 - 65 |

Note: These are predicted ranges based on general principles and data from related compounds. Actual values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of molecules. For this compound (C₆H₁₁ClO₅), the expected molecular weight is approximately 198.60 g/mol . scbt.com

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation, providing valuable structural information. A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak for the molecular ion (M+), with an M+2 peak that is approximately one-third the intensity of the M+ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of glycosidic bonds and the pyranose ring is a common feature in the mass spectra of carbohydrates. For this compound, key fragmentation pathways would likely involve the loss of the chlorine atom, water molecules, and formaldehyde (from the exocyclic CH₂OH group). The study of fragmentation patterns in related acetals of β-D-glycopyranosylnitromethanes has shown that stereochemistry can influence the fragmentation pathways, suggesting that detailed analysis could potentially distinguish between anomers. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

| [M]+ | Molecular Ion | 198/200 |

| [M-Cl]+ | Loss of Chlorine | 163 |

| [M-H₂O]+ | Loss of Water | 180/182 |

| [M-CH₂O]+ | Loss of Formaldehyde | 168/170 |

Note: These are predicted fragments and their relative intensities would depend on the ionization conditions.

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the pyranose ring and the hydroxymethyl group would appear in the 2800-3000 cm⁻¹ region. A key feature would be the C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹.

Ultraviolet (UV) spectroscopy is generally used to identify chromophores within a molecule. Since this compound lacks significant chromophores that absorb in the typical UV-Vis range (200-800 nm), it is not expected to show strong absorption. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the electronic transitions and UV-Vis spectra of such compounds. researchgate.net

Crystallographic and Computational Investigations

To gain a more precise understanding of the three-dimensional arrangement of atoms and the conformational flexibility of this compound, X-ray diffraction studies and computational chemistry methods are invaluable.

X-ray Diffraction Studies of Anomeric Forms and Crystal Structures

Studies on 3-deoxy-3-fluoro-D-glucopyranose have revealed that it crystallizes with both α- and β-anomers present in the unit cell. nih.gov Both anomers adopt a chair conformation (⁴C₁), which is the most stable conformation for D-glucopyranose and its derivatives. The exocyclic hydroxymethyl group (-CH₂OH) in both anomers of the fluoro-analog was found to be in a gauche-gauche (gg) conformation. nih.gov It is highly probable that this compound would also adopt a similar ⁴C₁ chair conformation in the solid state. The larger size of the chlorine atom compared to the fluorine atom might lead to minor distortions in the pyranose ring and affect the crystal packing.

Table 3: Comparison of Expected Structural Parameters for this compound based on 3-deoxy-3-fluoro-D-glucopyranose Data

| Parameter | 3-deoxy-3-fluoro-D-glucopyranose (β-anomer) nih.gov | Predicted for this compound (β-anomer) |

| Pyranose Ring Conformation | ⁴C₁ (Chair) | ⁴C₁ (Chair) |

| C-3 Halogen Bond Length | ~1.40 Å | > 1.77 Å |

| Exocyclic -CH₂OH Conformation | gauche-gauche (gg) | Likely gauche-gauche (gg) or gauche-trans (gt) |

Note: The C-Cl bond length is significantly longer than the C-F bond length.

Molecular Mechanics (MM) and Quantum Chemical Calculations for Conformational Preferences

Molecular mechanics (MM) and quantum chemical calculations are powerful computational tools used to explore the conformational landscape of molecules and predict their preferred shapes. These methods can provide insights into the relative energies of different conformations, such as the chair, boat, and skew-boat forms of the pyranose ring.

For D-glucopyranose and its derivatives, the ⁴C₁ chair conformation is generally the most stable. The introduction of a chlorine atom at the C-3 position is not expected to alter this preference significantly. However, the orientation of the substituent (axial vs. equatorial) can have a profound impact on the stability. In the case of this compound, the chlorine atom is in an axial position in the stable ⁴C₁ chair conformation.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to optimize the geometry of the molecule and calculate the relative energies of different conformers. These calculations can also provide information about the electronic properties of the molecule, such as the charge distribution and the nature of the chemical bonds. Such studies on various saccharides have demonstrated good agreement between calculated and experimental data for conformational preferences and NMR chemical shifts. researchgate.net These computational approaches would be instrumental in predicting the detailed conformational preferences of this compound in the absence of extensive experimental data.

Theoretical Studies on Solvation Energies and Intermolecular Interactions

While specific theoretical studies quantifying the solvation energies of this compound are not extensively detailed in available literature, the principles of its intermolecular interactions can be inferred from its structure and studies on related molecules. The introduction of a chlorine atom in place of a hydroxyl group at the C-3 position significantly alters the molecule's electronic and steric properties, thereby influencing how it interacts with solvents and other molecules.

3-Chloro-3-deoxy-D-glucose is a synthetic compound that has been utilized in studies examining the effects of substituents on molecular transport across membranes biosynth.com. The replacement of a polar hydroxyl group with a more hydrophobic chlorine atom can facilitate passive diffusion across lipid bilayers biosynth.com. The nature of intermolecular interactions is a balance between the remaining hydrophilic hydroxyl groups, which form hydrogen bonds with water and other polar entities, and the relatively nonpolar C-Cl bond.

Theoretical and experimental studies on carbohydrate-protein interactions reveal that despite the hydrophilic character of sugars, noncovalent interactions involving aromatic rings are crucial for molecular recognition nih.gov. These interactions, often termed CH/π bonds, involve the stacking of aromatic residues against the faces of the pyranose ring nih.gov. Quantum mechanical calculations estimate the interaction energy for these bonds to be 3-6 kcal/mol in the gas phase nih.gov. The presence of the electronegative chlorine atom in this compound could modulate the electron density of the pyranose ring, thus influencing the strength and geometry of such stacking interactions. Furthermore, certain sugars are known to have direct interactions with lipids, affecting the stability and physical properties of cell membranes nih.gov.

Stereochemical Aspects of Chlorodeoxy Sugars

The D-glucopyranose ring contains five chiral centers (C-1, C-2, C-3, C-4, and C-5). In this compound, the stereochemistry at C-3 is of particular importance as it is the site of halogenation. The configuration of the chlorine atom (whether it replaces the hydroxyl group with retention or inversion of configuration) defines the resulting diastereomer.

The study of analogues where the chlorine is replaced by other halogens or functional groups provides insight into the significance of the C-3 substituent. For instance, studies on 3-deoxy-3-fluoro-D-glucopyranose have provided detailed crystallographic data on how a different halogen at the same position affects ring conformation and hydrogen bonding patterns nih.gov. Other halogenated analogues, such as those of talose and mannose, reveal that the size and electronegativity of the halogen can cause significant distortions in the pyranose ring due to steric and electronic repulsions beilstein-journals.orgnih.gov. The table below lists several analogues of this compound that are instrumental in understanding its stereochemical properties.

Analogues of this compound

| Compound Name | Key Structural Feature | Reference |

|---|---|---|

| 3-Deoxy-3-fluoro-D-glucopyranose | Fluorine at C-3 | nih.gov |

| 2-Deoxy-2-chloro-D-glucopyranose | Chlorine at C-2 | nih.gov |

| 3-Azido-3-deoxy-D-glucopyranose | Azido group at C-3 | synthose.com |

| 3-Amino-3-deoxy-D-glucopyranose | Amino group at C-3 | ebi.ac.uk |

| 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | Acetylated derivative | chemicalbook.com |

Like cyclohexane, six-membered pyranose rings are not planar and exist predominantly in low-energy chair conformations uni-kiel.de. These are designated as ⁴C₁ (where C-4 is above and C-1 is below the plane defined by C-2, C-3, C-5, and the ring oxygen) and ¹C₄ (the inverse) uni-kiel.de. For D-glucopyranose, the ⁴C₁ conformation is strongly favored as it allows the bulky substituents (hydroxyl and hydroxymethyl groups) to occupy equatorial positions, minimizing steric strain uni-kiel.de. The alternative ¹C₄ conformation would force these groups into axial positions, leading to significant van der Waals repulsion, making it energetically unfavorable by approximately 25 kJ/mol uni-kiel.de.

In halogenated sugars, the preferred conformation is also typically the ⁴C₁ chair, but the presence of halogens can introduce significant distortions. X-ray analysis of various halogenated pyran analogues shows they adopt a standard ⁴C₁-like conformation beilstein-journals.org. However, repulsive interactions, particularly 1,3-diaxial interactions between an axial halogen and other axial substituents, can lead to a flattening or puckering of the ring beilstein-journals.orgnih.gov. For example, in talopyranose analogues with axial halogens at C-2 and C-4, the 1,3-diaxial repulsion leads to a deviation from an ideal chair geometry, which increases with the size of the halogen at C-4 (F < Cl < Br < I) beilstein-journals.org.

For this compound, assuming the chlorine atom is in an axial position in the favored ⁴C₁ conformation, it would experience 1,3-diaxial interactions with the axial protons on C-1 and C-5. These interactions would likely cause a slight distortion of the pyranose ring from its ideal chair geometry. The Cremer-Pople puckering parameters are often used to quantify such distortions in pyranoid rings nih.gov.

Conformational Details of Halogenated Pyran Rings

| Parameter | Description | Significance in Halogenated Sugars | Reference |

|---|---|---|---|

| Chair Conformation (⁴C₁ vs. ¹C₄) | The two most stable, low-energy conformations of the six-membered pyranose ring. | The ⁴C₁ conformation is generally favored, but substituent effects can influence stability. | uni-kiel.de |

| 1,3-Diaxial Repulsion | Steric repulsion between substituents in axial positions on the same side of the ring. | Increases with the size of the halogen, causing deviations from ideal chair geometry. | beilstein-journals.org |

| Intra-annular Torsion Angles | The dihedral angles between atoms within the pyranose ring. | Deviations from ideal values (approx. ±60°) indicate ring distortion. Halogenation can reduce these angles. | beilstein-journals.org |

| Cremer-Pople Puckering Parameters (Q, θ, φ) | A set of spherical coordinates that describe the exact conformation of the ring. | Quantifies the degree (Q) and type (θ, φ) of puckering, revealing distortions towards boat or skew-boat forms. | nih.gov |

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to favor an axial orientation, even though this position is typically more sterically hindered wikipedia.orgscripps.eduucla.edu. This effect contradicts predictions based solely on steric considerations.

The prevailing explanation for the anomeric effect is a stabilizing hyperconjugation interaction. This involves the overlap of a lone pair of electrons from the endocyclic ring oxygen (Y) with the antibonding σ* orbital of the exocyclic C-X bond (where X is the electronegative substituent) wikipedia.orgdypvp.edu.in. This interaction is maximized when the lone pair orbital and the C-X bond are anti-periplanar (180°), a geometry that is achieved when the substituent is in the axial position wikipedia.org. An alternative explanation considers the repulsion of parallel dipoles in the equatorial conformation, which is minimized in the axial conformation dypvp.edu.in.

In this compound, the anomeric effect at C-1 will influence the equilibrium between the α (axial C-1 substituent) and β (equatorial C-1 substituent) anomers. The presence of the highly electronegative chlorine atom at C-3 can exert an inductive effect, withdrawing electron density from the pyranose ring. This electronic perturbation could potentially modulate the magnitude of the anomeric effect at C-1 by influencing the energy levels of the orbitals involved in hyperconjugation. The polarity of the solvent also plays a crucial role; polar solvents can weaken the anomeric effect by stabilizing the more polar equatorial anomer, shifting the equilibrium accordingly dypvp.edu.in.

Biochemical Interactions and Metabolic Interrogation

Enzymatic Recognition and Substrate Specificity Studies

The introduction of a chlorine atom at the third carbon of the pyranose ring significantly alters the electronic and steric properties of the glucose molecule, influencing its recognition and processing by various enzymes involved in carbohydrate metabolism.

Differential Affinities for Glycosyltransferases

Glycosyltransferases are a diverse family of enzymes responsible for the synthesis of complex carbohydrates by transferring a monosaccharide from a nucleotide sugar donor to an acceptor molecule. nih.gov The specificity of these enzymes is crucial for the correct assembly of glycoconjugates. While direct studies on the interaction of 3-Chloro-3-deoxy-D-glucopyranose with glycosyltransferases are limited, research on related compounds provides insights. For instance, the modification at the C-3 position is expected to impact the binding affinity and catalytic efficiency of glycosyltransferases that recognize D-glucose as a substrate. The altered stereochemistry and electronegativity due to the chlorine atom could hinder the formation of the precise enzyme-substrate complex necessary for glycosidic bond formation. Further research is required to elucidate the specific inhibitory or substrate activities of this compound towards different glycosyltransferase families.

Modulation and Inhibition of Glycolytic Enzymes (e.g., Hexokinase, Glucose Dehydrogenase)

Similarly, glucose dehydrogenase, an enzyme that oxidizes glucose, can exhibit altered activity with modified substrates. For example, a fungal glucose dehydrogenase has been shown to have activity towards 2-deoxy-D-glucose. nih.gov The interaction of this compound with glucose dehydrogenase has not been extensively characterized, but the presence of the electronegative chlorine atom at the C-3 position could influence its recognition and turnover by the enzyme.

Interactions with Aldose Reductase

Aldose reductase is the first and rate-limiting enzyme of the polyol pathway, which becomes particularly active during hyperglycemic conditions. nih.gov This enzyme has a broad substrate specificity and can reduce various aldehydes, including glucose, to their corresponding alcohols. glycodepot.com Interestingly, aldose reductase exhibits a relatively low affinity for glucose itself. nih.govglycodepot.com However, studies with a related compound, 3-deoxy-3-fluoro-D-glucose (3-FDG), have shown that it is a significantly better substrate for aldose reductase than glucose. Research has demonstrated that the affinity of aldose reductase for 3-FDG is approximately 20 times greater than for glucose. nih.gov This suggests that modifications at the C-3 position can enhance binding to the enzyme's active site. It is therefore conceivable that this compound also serves as a substrate for aldose reductase, potentially with a higher affinity than glucose, although direct experimental evidence is needed to confirm this.

Table 1: Comparative Affinity of Aldose Reductase for Glucose and a Related Deoxyglucose Analog

| Substrate | Apparent Km (mM) | Source |

| D-Glucose | 188 | nih.gov |

| 3-Deoxy-3-fluoro-D-glucose | 9.3 | nih.gov |

This table presents data for a related compound to infer potential interactions of this compound.

Enzyme-Inhibitor Complex Formation and Binding Requirements

The formation of a stable enzyme-inhibitor complex is a key determinant of the inhibitory potential of a molecule. For an inhibitor to be effective, it must bind to the enzyme with sufficient affinity and for a duration that prevents the natural substrate from binding. The specific binding requirements for this compound with its potential enzymatic targets are not well-documented. However, based on the known mechanisms of similar inhibitors, the interaction would likely involve hydrogen bonding and van der Waals forces within the enzyme's active site. The chlorine atom, with its size and electronegativity, would play a crucial role in determining the precise orientation and strength of these interactions. X-ray crystallography and molecular modeling studies would be invaluable in elucidating the detailed structural basis for the binding of this compound to enzymes like hexokinase and aldose reductase.

Influence on Cellular and Biochemical Pathways

Beyond its interactions with specific enzymes, this compound has been utilized to probe broader cellular processes, most notably the transport of carbohydrates across biological membranes.

Investigation of Carbohydrate Transport Mechanisms Across Biological Membranes

The transport of glucose and other sugars across cell membranes is a fundamental process mediated by a family of glucose transporter proteins (GLUTs). nih.gov The efficiency and selectivity of these transporters are critical for maintaining cellular energy homeostasis. 3-Chloro-3-deoxy-D-glucose has been employed as a synthetic probe to investigate the structural and chemical requirements for sugar transport. cymitquimica.combiosynth.com

Research has indicated that 3-Chloro-3-deoxy-D-glucose can be transported across membranes via passive diffusion, a process driven by the concentration gradient and not requiring a specific transporter protein. cymitquimica.combiosynth.com Its hydrophobic nature, enhanced by the chlorine atom, likely facilitates its movement through the lipid bilayer. cymitquimica.combiosynth.com Furthermore, it has been observed that 3-Chloro-3-deoxy-D-glucose can facilitate the transport of other hydrophobic molecules, such as L-arabinose, across membranes. cymitquimica.combiosynth.com

Studies on the related compound, 3-deoxy-3-fluoro-D-glucose, have provided more specific insights into transporter-mediated uptake. This fluoro-analog has been shown to interact with the hexose (B10828440) transport system of human erythrocytes. nih.gov Kinetic studies have determined the half-saturation constant (a measure of affinity) for several sugars, providing a basis for comparison.

Table 2: Kinetic Parameters for Hexose Transport in Human Erythrocytes

| Sugar | Half-Saturation Constant (Km) | Source |

| 3-Deoxy-3-fluoro-D-glucose | Equal to 3-O-methyl-D-glucose | nih.gov |

| D-Glucose | Higher than 3-deoxy-3-fluoro-D-glucose | nih.gov |

| D-Mannose | Higher than D-glucose | nih.gov |

| 3-Deoxy-D-glucose | Higher than D-mannose | nih.gov |

| D-Galactose | Higher than 3-deoxy-D-glucose | nih.gov |

| L-Arabinose | Highest among the tested sugars | nih.gov |

This table presents data for a related compound to infer potential transport mechanisms of this compound.

The data suggests that modifications at the C-3 position can influence the affinity of the sugar for the transporter protein. While direct data for this compound is lacking, these findings with the fluoro-analog suggest that the chloro-derivative may also be recognized and transported by GLUT proteins, although its transport kinetics might differ due to the different properties of chlorine versus fluorine.

Applications as Biochemical Probes and Tracers

The unique properties of halogenated sugars make them valuable tools for studying biological systems.

Utility in Glycobiology Research Methodologies

3-Chloro-3-deoxy-D-glucose is recognized as a biochemical reagent utilized in the field of glycobiology. medchemexpress.com Glycobiology focuses on the structure, function, and biology of carbohydrates (sugars). The introduction of a chloro-group allows researchers to probe the specificity of glucose transporters and enzymes. For example, this analog has been used to investigate the effects of substituents on the transport of molecules across membranes. cymitquimica.combiosynth.com Its hydrophobic nature allows it to be transported via passive diffusion and it has been shown to facilitate the transport of other hydrophobic compounds. cymitquimica.combiosynth.com

Development of Modified Analogues for Probing Enzyme Activity and Specificity

The development of modified sugar analogs is a key strategy for probing the activity and specificity of enzymes involved in carbohydrate metabolism. Halogenated glucose derivatives, in particular, have proven to be highly effective in this regard.

The fluorinated analog, 3-FG, coupled with techniques like 19F NMR, has been successfully used to monitor the in vivo activity of enzymes such as aldose reductase and glucose dehydrogenase. nih.gov This is because the fluorine atom provides a distinct spectroscopic signature that allows for the tracking of the molecule and its metabolites.

Emerging Research Directions and Future Perspectives

Chemoenzymatic Synthesis Approaches for 3-Chloro-3-deoxy-D-glucopyranose

The chemical synthesis of specific deoxysugars can be a complex and challenging endeavor. nih.gov As a result, researchers are increasingly turning to chemoenzymatic methods, which combine the precision of enzymatic catalysis with the practicality of chemical synthesis to create complex carbohydrate structures from simple starting materials. nih.gov

One promising enzymatic approach leverages the promiscuous aldolase (B8822740) activity of enzymes like macrophomate (B1257912) synthase (MPS). nih.gov This enzyme can diastereoselectively catalyze the addition of a pyruvate (B1213749) enolate to a wide array of aldehydes, providing a powerful tool for creating the 3-deoxy sugar backbone. nih.gov While demonstrated for other deoxysugars like KDN, this methodology presents a viable pathway for the stereocontrolled synthesis of this compound precursors. nih.gov

Another relevant strategy is seen in the synthesis of the related compound, 3-deoxy-3-fluoro-L-fucose. rsc.org This process involves a key enzymatic oxidation step to generate the desired sugar from a fucitol precursor. rsc.org Such an approach, combining chemical steps with a crucial enzymatic transformation, highlights a potential route for synthesizing this compound with high specificity, avoiding the extensive use of protecting groups often required in purely chemical syntheses. The integration of glycosyltransferases could further enable the incorporation of the resulting chlorinated sugar into larger, more complex glycoconjugates. rsc.org

| Enzyme Class | Potential Role in Synthesis | Example from Related Syntheses |

| Aldolase | Creation of the 3-deoxysugar carbon skeleton. | Macrophomate synthase (MPS) adds pyruvate enolate to aldehydes. nih.gov |

| Oxidase/Dehydrogenase | Stereospecific oxidation of a precursor alcohol to the target sugar. | Enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol. rsc.org |

| Glycosyltransferase | Incorporation of the synthesized monosaccharide into oligosaccharides. | Fucosyltransferases used to build fluorinated trisaccharides. rsc.org |

Advanced Computational Modeling for Predicting Biological Interactions and Structure-Activity Relationships

Advanced techniques, including crystallographic analysis and conformational studies, provide deep insights. For instance, detailed analysis of the closely related 3-deoxy-3-fluoro-D-glucopyranose reveals how the electronegative fluorine atom influences the pyranosyl ring's shape. nih.gov Using methods like Cremer-Pople analysis, researchers can quantify distortions from the ideal chair conformation, identifying tendencies towards boat or twist-boat forms. nih.gov It is anticipated that the larger chlorine atom in this compound would induce distinct, predictable conformational changes. These models also clarify the hydrogen-bonding patterns, which are critical for molecular recognition by enzymes and transport proteins. nih.gov

This predictive power is essential for understanding SAR, as demonstrated in studies of how substituents on sugar molecules affect their transport across cellular membranes. biosynth.com By correlating computed molecular properties with observed biological activity, researchers can build models that predict how this compound and its derivatives will behave in a biological context, guiding the design of more effective molecular tools.

| Modeling Technique | Purpose | Key Insights Gained for Analogues |

| X-Ray Crystallography | Determines the precise 3D structure in the solid state. | Revealed a mixture of anomers and conformational heterogeneity in 3-deoxy-3-fluoro-D-glucopyranose crystals. nih.gov |

| Cremer-Pople Analysis | Quantifies the exact conformation and distortion of the pyranose ring. | Showed that the fluorinated analogue adopts distorted chair and boat conformations. nih.gov |

| Molecular Dynamics | Simulates molecular motion and interactions in a solvent environment. | Predicts hydrogen-bonding capabilities and interactions with biological targets. nih.gov |

| SAR Modeling | Correlates structural features with biological activity. | Helps explain substituent effects on membrane transport. biosynth.com |

Novel Synthetic Applications in the Development of Carbohydrate-Based Probes

This compound is classified as a biochemical reagent for glycobiology research, pointing to its utility as a molecular probe. medchemexpress.com Probes are specialized molecules designed to investigate, visualize, or manipulate biological systems. The development of novel synthetic applications for this compound is geared towards creating more sophisticated probes to explore cellular processes.

A key application is in the study of membrane transport mechanisms. biosynth.com The hydrophobic nature of 3-Chloro-3-deoxy-D-glucose, imparted by the chlorine atom, allows it to be used in studies of passive diffusion across membranes. biosynth.com

Future applications are inspired by research on analogous fluorinated sugars, which have been successfully used as versatile chemical probes in glycobiology. rsc.org A promising synthetic direction involves the enzymatic incorporation of halogenated monosaccharides like this compound into larger glycoconjugates. rsc.org By using specific glycosyltransferase enzymes, the chlorinated sugar can be attached to oligosaccharides or glycoproteins. This "tags" the larger molecule, allowing researchers to track its metabolic fate, study its interactions, or probe the active sites of carbohydrate-processing enzymes. The chlorine atom can serve as a unique spectroscopic marker or a site for further chemical modification.

Exploration of this compound Derivatives in Chemical Biology Tools

The core structure of this compound serves as a valuable scaffold for the synthesis of a wide range of derivatives, creating a toolbox for chemical biologists. By modifying other positions on the pyranose ring, researchers can develop new molecules with tailored functions, such as enzyme inhibitors, molecular ligands, or precursors for bioactive compounds.

Research into related 3-deoxysugar derivatives provides a clear blueprint for this exploration. For example, the synthesis of 3-deoxy-3-thio derivatives of D-glucosamine has yielded novel ligands used to catalyze enantioselective additions in organic chemistry. mdpi.com This demonstrates how a deoxysugar scaffold can be transformed into a tool for controlling chemical reactions.

Furthermore, access to a diverse library of 3-deoxysugar derivatives is considered highly beneficial for the development of new therapeutic agents, including potential vaccine candidates and novel antibiotics. nih.gov The 3-chloro-3-deoxy scaffold could be elaborated into complex structures that mimic natural substrates to inhibit bacterial enzyme pathways or serve as haptens to elicit specific immune responses. The exploration of such derivatives is a vibrant and promising frontier in the application of modified carbohydrates to solve challenges in medicine and biology.

| Derivative Class | Potential Application | Rationale / Example from Related Compounds |

| Thio-derivatives | Ligands for asymmetric catalysis. | 3-Deoxy-3-thio-glucosamine derivatives used as ligands for enantioselective additions. mdpi.com |

| Amino-derivatives | Enzyme inhibitors or metabolic probes. | Modification of the sugar backbone can block enzyme processing. |

| Glycosylated derivatives | Probes for glycobiology; precursors to therapeutics. | Enzymatic incorporation of 3-deoxy-3-fluoro-fucose into trisaccharides. rsc.org |

| Complex Heterocycles | Precursors for antibiotics or other bioactive agents. | Access to deoxysugars is valuable for creating small-molecule drugs. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.